Lipophilicity Advantage Over Polar (Z)-BTTZ Tyrosinase Inhibitors: logP ≈ 4.5 vs. logP 1.26–2.47
The (5Z)-5-(2,6-dichlorobenzylidene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one regioisomer (the closest commercially characterized analog to CAS 303793-08-0) exhibits a calculated logP of 4.46 . This value is substantially higher than the logP range of 1.26–2.47 reported for twelve (Z)-5-(substituted benzylidene)-4-thioxothiazolidin-2-one ((Z)-BTTZ) derivatives lacking the 2,6-dichloro substitution [1]. The representative tyrosinase inhibitor kojic acid has a logP of −2.45 [1]. Higher logP correlates with enhanced stratum corneum partitioning and transdermal absorption potential, a critical parameter for topical dermatological or cosmetic active ingredient development.
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP ≈ 4.5 (estimated from the 3-(4-methoxyphenyl) regioisomer; the 3-(2-methoxyphenyl) target is expected to be comparable based on similar molecular formula and substitution pattern) |
| Comparator Or Baseline | (Z)-BTTZ derivatives (2a–2l): logP range 1.26–2.47; Kojic acid: logP −2.45 [1] |
| Quantified Difference | Target compound logP is approximately 2–3 log units higher than polar (Z)-BTTZ derivatives and ~6.9 log units higher than kojic acid |
| Conditions | logP calculated using ChemDraw Ultra 12.0 for (Z)-BTTZ derivatives; ChemDiv computational prediction for the 4-methoxy analog |
Why This Matters
For procurement decisions in skin-related research (melanogenesis, dermatological formulations, cosmeceutical screening), a logP of ~4.5 predicts significantly greater membrane permeability than the more polar (Z)-BTTZ derivatives (logP ≤ 2.5), directly impacting topical bioavailability and intracellular target engagement.
- [1] Choi H, et al. Novel Anti-Melanogenic Compounds, (Z)-5-(Substituted Benzylidene)-4-thioxothiazolidin-2-one Derivatives: In Vitro and In Silico Insights. Molecules. 2021; 26(16):4963. View Source
